![molecular formula C18H19N5O3S B2893074 2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-(3,4-二甲氧基苯基)乙酰胺 CAS No. 577981-26-1](/img/structure/B2893074.png)

2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-(3,4-二甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

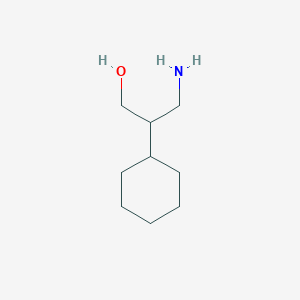

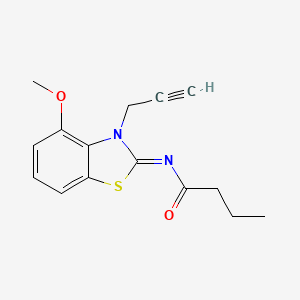

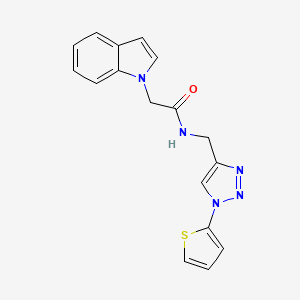

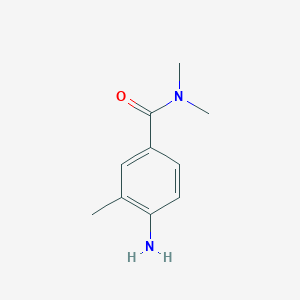

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 .

Synthesis Analysis

A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .

Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Chemical Reactions Analysis

The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds . A new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3 H - [1,2,4]triazolo [5,1- c ] [1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles with acetophenone derivatives .

Physical And Chemical Properties Analysis

1,2,4-Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

科学研究应用

合成和结构解析

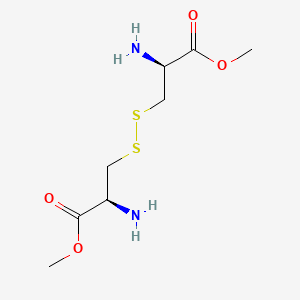

包含 1,2,4-三唑环系的衍生物的合成,包括与“2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-(3,4-二甲氧基苯基)乙酰胺”相关的化合物,由于其广泛的药学活性而备受关注。这些化合物已通过多种方法合成,包括在无水碳酸钾存在下不同硫醇和乙酰胺衍生物的缩合。这些化合物的结构表征使用 H1NMR、质谱、红外光谱和元素分析等技术进行,证实了它们的预期结构 (Mahyavanshi, Parmar, & Mahato, 2011)。

抗菌筛选

这些合成的化合物已经过体外抗菌、抗真菌和抗结核活性筛选,展示了各种生物活性。1,2,4-三唑环系和乙酰胺衍生物的引入与显着的抗菌特性有关,使这些化合物成为进一步药物开发和实际应用的有希望的候选者 (Mahyavanshi, Parmar, & Mahato, 2011)。

潜在的药学应用

与 1,2,4-三唑衍生物相关的各种生物活性,包括与“2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-(3,4-二甲氧基苯基)乙酰胺”相关的生物活性,涵盖了广泛的药学兴趣。这些包括抗炎、镇痛、抗菌、抗真菌、抗结核、抗病毒、抗肿瘤、抗惊厥和抗抑郁作用。如此广泛的活性突显了这些化合物在针对各种疾病和病症的新型治疗剂开发中的潜力。

这里重点介绍的研究展示了对与“2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-(3,4-二甲氧基苯基)乙酰胺”相关的化合物的合成和应用的科学兴趣。这些研究为未来探索它们在药物化学和药物开发中的用途奠定了基础,为创造新的治疗方法提供了有希望的途径。

有关该主题的更详细见解和进一步阅读,原始研究文章提供了全面信息:

- N-(4-芳基胺)-2-{[4-苯基-5- (吡啶-4-基)-4H-1,2,4-三唑-3基]硫代}乙酰胺衍生物的合成、结构解析和抗菌筛选作者:Mahyavanshi, Parmar 和 Mahato (2011)。

安全和危害

属性

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-25-14-9-8-13(10-15(14)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUTUBWMEIISHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)

![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)

![1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene](/img/structure/B2892993.png)

![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2892997.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)